molecular formula C4H8FNO2 B13547435 (2S,3R)-2-amino-3-fluorobutanoic acid

(2S,3R)-2-amino-3-fluorobutanoic acid

Cat. No.: B13547435
M. Wt: 121.11 g/mol
InChI Key: HJVQOHDATXHIJL-PWNYCUMCSA-N
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Description

(2S,3R)-2-amino-3-fluorobutanoic acid is a chiral, non-proteinogenic amino acid. This compound is characterized by the presence of an amino group at the second carbon and a fluorine atom at the third carbon of the butanoic acid backbone. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-fluorobutanoic acid can be achieved through various enantioselective methods. One common approach involves the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. For instance, the enantioselective synthesis can be performed using Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-fluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butanoic acids, while oxidation and reduction reactions can produce imines or amines, respectively.

Scientific Research Applications

(2S,3R)-2-amino-3-fluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in various biochemical reactions, including transamination and decarboxylation, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-2-amino-3-fluorobutanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S,3R)-2-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3-/m1/s1

InChI Key

HJVQOHDATXHIJL-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)F

Canonical SMILES

CC(C(C(=O)O)N)F

Origin of Product

United States

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